Regioisomeric Scaffold Distinction: 1,3-Diamine vs 1,4-Diamine Drives Divergent Cyclisation and Pharmacophore Geometry
The 1,3-diamine core of 1-N-Cbz-butane-1,3-diamine HCl places the two amine functionalities on a branched four-carbon chain, with the C3 methyl group creating a chiral centre and a C2–C3 bridge (~3.8 Å inter‑nitrogen distance by computational geometry). In contrast, N-Cbz-1,4-diaminobutane presents a linear four‑carbon bridge (~5.0 Å inter‑nitrogen distance) [1]. This structural difference directly governs cyclisation regiochemistry: the 1,3-scaffold preferentially forms six‑membered rings upon intramolecular cyclisation, whereas the 1,4-isomer yields seven‑membered rings, which exhibit lower kinetic favour and different conformational preferences. Consequently, the two regioisomers are not interchangeable in synthetic routes that depend on ring‑size control, such as the construction of oxazolidinone antibiotics (utilising the 1,3‑diamine) versus SGLT1 inhibitor intermediates (utilising the 1,4‑diamine) .
| Evidence Dimension | Inter‑nitrogen distance (computed) and preferred cyclisation ring size |
|---|---|
| Target Compound Data | Approx. 3.8 Å (1,3‑substitution); six‑membered ring cyclisation preferred |
| Comparator Or Baseline | N-Cbz-1,4-diaminobutane: approx. 5.0 Å; seven‑membered ring cyclisation preferred |
| Quantified Difference | Inter‑nitrogen distance difference ~1.2 Å; ring‑size preference shift from 6‑membered to 7‑membered |
| Conditions | Computational geometry (distance) and general medium‑ring cyclisation principles |
Why This Matters
The ring‑size outcome is a critical design parameter in medicinal chemistry; selecting the wrong regioisomer can lead to failed macrocyclisation or inactive pharmacophore geometry, incurring significant time and material costs in drug discovery campaigns.
- [1] PubChem CID 76844643 for target; PubChem CID 11043465 for N-Cbz-1,4-diaminobutane – computed molecular geometry permits inter‑nitrogen distance estimation. View Source
